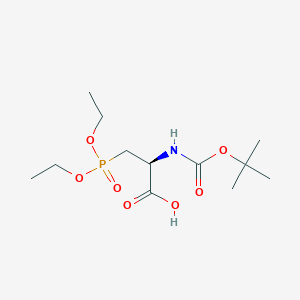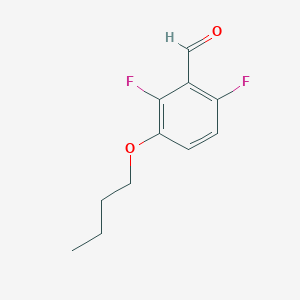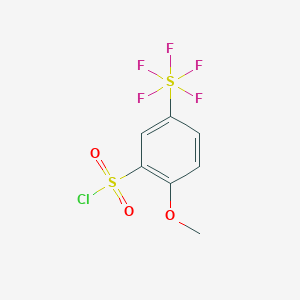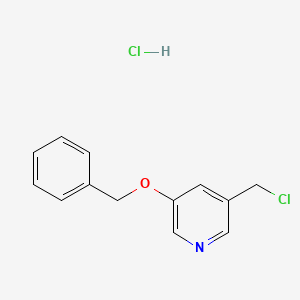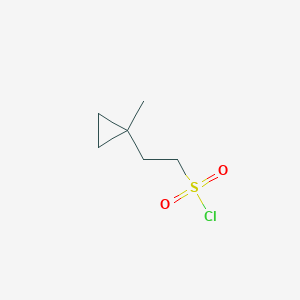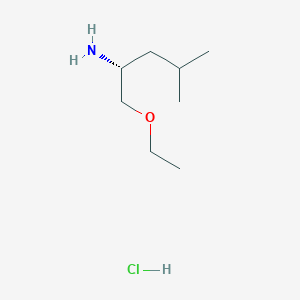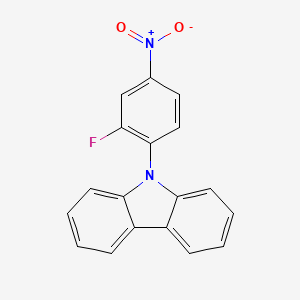
9-(2-フルオロ-4-ニトロフェニル)-9H-カルバゾール
概要
説明
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are heterocyclic aromatic compounds known for their diverse applications in organic electronics, pharmaceuticals, and materials science. The presence of the fluoro and nitro groups on the phenyl ring of this compound imparts unique chemical properties, making it a subject of interest in various scientific research fields.
科学的研究の応用
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole has a wide range of applications in scientific research, including:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transporting properties.
Pharmaceuticals: Investigated for its potential as an anticancer agent and in the treatment of neurological disorders.
Materials Science: Utilized in the development of advanced materials with unique optical and electronic properties.
Chemical Sensors: Employed in the design of sensors for detecting various analytes due to its fluorescence properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole typically involves the following steps:
Carbazole Formation: The final step involves the formation of the carbazole ring through a cyclization reaction, often facilitated by a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole may involve scalable and cost-effective methods such as:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and yield.
Green Chemistry Approaches: Utilizing environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
9-(2-Fluoro-4-nitrophenyl)-9H-carbazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The carbazole ring can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents like dimethylformamide (DMF).
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents like toluene or ethanol.
Major Products Formed
Amino Derivatives: Formed through the reduction of the nitro group.
Substituted Carbazoles: Formed through nucleophilic aromatic substitution or coupling reactions.
作用機序
The mechanism of action of 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole depends on its application:
In Organic Electronics: Functions as an electron-transporting material, facilitating the movement of electrons in devices like OLEDs and OPVs.
In Pharmaceuticals: Interacts with specific molecular targets, such as enzymes or receptors, to exert its therapeutic effects. The exact pathways involved may vary depending on the specific application and target.
類似化合物との比較
Similar Compounds
9-Phenyl-9H-carbazole: Lacks the fluoro and nitro groups, resulting in different chemical properties and applications.
9-(2-Chloro-4-nitrophenyl)-9H-carbazole: Similar structure but with a chloro group instead of a fluoro group, leading to variations in reactivity and applications.
9-(2-Fluoro-4-aminophenyl)-9H-carbazole:
Uniqueness
The presence of both fluoro and nitro groups in 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole imparts unique electronic and steric properties, making it particularly valuable in applications requiring specific reactivity and stability. Its ability to undergo various chemical transformations and its potential in diverse research fields highlight its significance compared to similar compounds.
特性
IUPAC Name |
9-(2-fluoro-4-nitrophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11FN2O2/c19-15-11-12(21(22)23)9-10-18(15)20-16-7-3-1-5-13(16)14-6-2-4-8-17(14)20/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTMZRJHUPJNLPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=C(C=C(C=C4)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001281170 | |
| Record name | 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820707-91-2 | |
| Record name | 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820707-91-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 9-(2-Fluoro-4-nitrophenyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001281170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[2-Fluoro-5-(trifluoromethyl)phenyl]guanidine hydrochloride](/img/structure/B1447008.png)
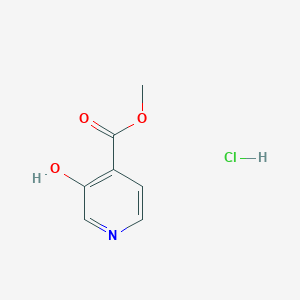
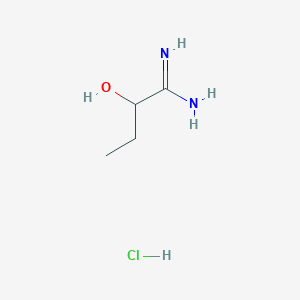
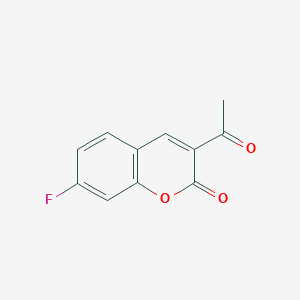
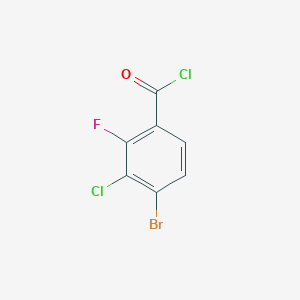
![[N-(p-Toluenesulfonyl)imino]phenyliodinane](/img/structure/B1447018.png)
